An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Propynylsulfanyl)-1H-1,2,4-triazol-5-ylamine
An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Propynylsulfanyl)-1H-1,2,4-triazol-5-ylamine
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-(2-Propynylsulfanyl)-1H-1,2,4-triazol-5-ylamine, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. While experimentally derived data for this specific molecule is limited, this document synthesizes information on the well-characterized 1,2,4-triazole scaffold with established methodologies for physicochemical profiling. The subsequent sections will delve into the structural attributes, predicted physicochemical parameters, and detailed experimental protocols for their determination. This guide is intended to serve as a foundational resource for the evaluation of this and similar molecules in early-stage drug discovery and development.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2] Its unique electronic and structural features, including the capacity for hydrogen bonding and metabolic stability, make it a versatile component in drug design.[3][4] Triazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antineoplastic properties.[1][2][5] The subject of this guide, 3-(2-Propynylsulfanyl)-1H-1,2,4-triazol-5-ylamine, incorporates this key heterocycle, suggesting its potential for biological activity. A thorough understanding of its physicochemical properties is the first critical step in elucidating its therapeutic potential and navigating the complexities of drug development.[6][7][8]
Molecular Structure and Core Attributes
The foundational attributes of 3-(2-Propynylsulfanyl)-1H-1,2,4-triazol-5-ylamine are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₄S | [9][10] |
| Molecular Weight | 154.19 g/mol | [9] |
| CAS Number | 53918-44-8 | [10] |
| SMILES | NC1=NC(SCC#C)=NN1 | [10] |
The structure, depicted below, features a 1,2,4-triazole ring substituted with an amino group at the 5-position and a 2-propynylsulfanyl group at the 3-position. The presence of the amino group is expected to impart basicity, while the propargyl group introduces a reactive alkyne functionality, and the thioether linkage provides conformational flexibility.
Caption: Chemical structure of 3-(2-Propynylsulfanyl)-1H-1,2,4-triazol-5-ylamine.
Predicted Physicochemical Properties and Their Importance in Drug Discovery
In the absence of extensive experimental data, we can predict the physicochemical properties of 3-(2-Propynylsulfanyl)-1H-1,2,4-triazol-5-ylamine based on its structural motifs and data from analogous compounds. These properties are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[11][12]
| Physicochemical Property | Predicted Value/Range | Importance in Drug Discovery |
| Melting Point (°C) | Expected to be a solid with a defined melting point | Purity assessment and solid-state characterization.[13][14] |
| Boiling Point (°C) | High, likely to decompose before boiling | Not a critical parameter for most pharmaceutical applications. |
| Aqueous Solubility | Predicted to have moderate to good aqueous solubility | Essential for absorption and formulation development.[15][16] |
| pKa | Basic (amine) and potentially weakly acidic (triazole N-H) | Influences solubility, absorption, and receptor binding.[17][18] |
| LogP / LogD | Expected to be low (hydrophilic) | Governs membrane permeability and distribution.[19][20] |
Melting Point
The melting point is a fundamental indicator of a compound's purity and identity.[13][14] For a crystalline solid, a sharp melting range typically signifies high purity.[21]
Aqueous Solubility
Aqueous solubility is a critical factor for oral bioavailability, as a drug must dissolve in the gastrointestinal fluids to be absorbed.[15][16] The presence of the polar 1,2,4-triazole ring and the amino group suggests that 3-(2-Propynylsulfanyl)-1H-1,2,4-triazol-5-ylamine will exhibit favorable aqueous solubility.
Ionization Constant (pKa)
The pKa values of a molecule dictate its charge state at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets.[11][17] The amino group is expected to be basic, with a pKa in the physiological range, while the triazole ring N-H proton is weakly acidic.
Lipophilicity (LogP/LogD)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's affinity for a nonpolar environment versus an aqueous one.[19][20] This property is crucial for membrane permeability and overall ADME characteristics.[7] The hydrophilic nature of the 1,2,4-triazole core suggests a relatively low LogP value for this compound.
Experimental Protocols for Physicochemical Characterization
To rigorously characterize 3-(2-Propynylsulfanyl)-1H-1,2,4-triazol-5-ylamine, a series of standardized experimental protocols should be employed.
Melting Point Determination
Methodology: Capillary Melting Point Method[13][22][23]
-
Sample Preparation: A small amount of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus.
-
Initial Determination: The sample is heated rapidly to determine an approximate melting range.
-
Precise Determination: The apparatus is allowed to cool, and a fresh sample is heated slowly (1-2 °C/minute) near the approximate melting point.
-
Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Caption: Workflow for Melting Point Determination.
Aqueous Solubility Determination
Methodology: Shake-Flask Method[15][24][25]
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed in units such as mg/mL or µM.
pKa Determination
Methodology: Potentiometric Titration[17][18][26][27]
-
Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or dioxane) to ensure solubility.
-
Apparatus: A calibrated pH meter with a suitable electrode is used.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa value(s) are determined from the inflection points of the curve or by analyzing the half-equivalence points.
Caption: Workflow for pKa Determination.
LogP/LogD Determination
Methodology 1: Shake-Flask Method[28][29][30]
-
System Preparation: n-Octanol and an aqueous buffer (e.g., pH 7.4 for LogD) are mutually saturated by shaking together and allowing the phases to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached.
-
Phase Separation: The two phases are allowed to separate completely.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The LogP (for the neutral species) or LogD (at a specific pH) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Methodology 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[31][32][33][34]
-
Column and Mobile Phase: A reversed-phase column (e.g., C18) is used with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: A series of standard compounds with known LogP values are injected, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the capacity factor (k') versus the known LogP values.
-
Sample Analysis: The target compound is injected under the same chromatographic conditions, and its retention time is measured.
-
Calculation: The k' of the target compound is calculated from its retention time, and its LogP value is determined from the calibration curve.
The Role of Bioisosterism in Modifying Physicochemical Properties
The concept of bioisosterism, the replacement of a functional group with another that has similar steric and electronic properties, is a powerful tool in drug design for optimizing physicochemical properties.[35][36][37][38][39] For 3-(2-Propynylsulfanyl)-1H-1,2,4-triazol-5-ylamine, several bioisosteric modifications could be considered to fine-tune its properties:
-
Amino Group (5-position): Replacement with a hydroxyl or methyl group would alter the basicity and hydrogen bonding capacity.
-
Thioether Linkage: Oxidation to a sulfoxide or sulfone would increase polarity and potentially improve aqueous solubility.
-
Propargyl Group: This group can be replaced with other small alkyl or cycloalkyl groups to modulate lipophilicity and metabolic stability.
Conclusion
While specific experimental data for 3-(2-Propynylsulfanyl)-1H-1,2,4-triazol-5-ylamine is not yet widely available, its structural features, centered around the pharmacologically significant 1,2,4-triazole core, mark it as a compound of interest for further investigation. This guide has provided a comprehensive framework for understanding and determining its key physicochemical properties. By applying the detailed experimental protocols outlined herein, researchers can generate the necessary data to assess its drug-likeness and guide its progression through the drug discovery pipeline. The interplay of its predicted hydrophilicity, basicity, and hydrogen bonding potential suggests a promising starting point for the development of novel therapeutic agents.
References
-
Methods for Determination of Lipophilicity. Encyclopedia MDPI. [Link]
-
Interlaboratory study of log P determination by shake-flask and potentiometric methods. PubMed. [Link]
-
The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]
-
Bioisosterism: A Rational Approach in Drug Design. ACS Chemical Reviews. [Link]
-
Triazole: A New Perspective in Medicinal Chemistry and Material Science. MDPI. [Link]
-
The role of bioisosterism in modern drug design: Current applications and challenges. Preprints.org. [Link]
-
Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. LinkedIn. [Link]
-
Pharmacological significance of triazole scaffold. PubMed. [Link]
-
Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. Semantic Scholar. [Link]
-
Pharmacological significance of triazole scaffold. Taylor & Francis Online. [Link]
-
What is the role of bioisosterism in drug design? Patsnap. [Link]
-
Determination of the melting point. University of Technology. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers. [Link]
-
Determination of pKa of Triazolo[5,1-c][28][35][40]triazines in Non-Aqueous Media by Potentiometric Titration. Letters in Organic Chemistry. [Link]
-
Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. [Link]
-
Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PMC. [Link]
-
HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. Chromatography Online. [Link]
-
Bioisosteric Replacements. Chemspace. [Link]
-
Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures. Oriental Journal of Chemistry. [Link]
-
Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. Scite. [Link]
-
Importance of Physicochemical Properties In Drug Discovery. RA Journals. [Link]
-
LogP/D. Cambridge MedChem Consulting. [Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Biorxiv. [Link]
-
LogP / LogD shake-flask method v1. ResearchGate. [Link]
-
Determination of the Protonation Constants of Triazole Derivatives in Non-Aqueous Solvents. Asian Journal of Chemistry. [Link]
-
Solubility Testing of Drug Candidates. Pharma Tips. [Link]
-
Determination Of Melting Point Of An Organic Compound. Byju's. [Link]
-
Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. Dergipark. [Link]
-
Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. University of Barcelona. [Link]
-
physicochemical property of drug molecules with respect to drug actions. JBINO. [Link]
-
Exp 1 - Melting Points. Cabrillo College. [Link]
-
What are the physicochemical properties affecting drug distribution? Patsnap. [Link]
-
Melting point determination. SSERC. [Link]
-
Determination of Melting Point. PennWest University. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University. [Link]
-
Pharmaceutical Solubility Testing. Raytor. [Link]
-
Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]
-
Determining the Ideal Solubility of Drug Candidates by Means of DSC. Netzsch. [Link]
Sources
- 1. Pharmacological significance of triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. scite.ai [scite.ai]
- 5. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 6. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 8. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 9. scbt.com [scbt.com]
- 10. 53918-44-8|3-(2-Propynylsulfanyl)-1H-1,2,4-triazol-5-ylamine|BLD Pharm [bldpharm.com]
- 11. jbino.com [jbino.com]
- 12. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]
- 13. almaaqal.edu.iq [almaaqal.edu.iq]
- 14. SSERC | Melting point determination [sserc.org.uk]
- 15. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 17. bch.ro [bch.ro]
- 18. asianpubs.org [asianpubs.org]
- 19. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 20. inventivapharma.com [inventivapharma.com]
- 21. community.wvu.edu [community.wvu.edu]
- 22. byjus.com [byjus.com]
- 23. pennwest.edu [pennwest.edu]
- 24. lup.lub.lu.se [lup.lub.lu.se]
- 25. raytor.com [raytor.com]
- 26. elar.urfu.ru [elar.urfu.ru]
- 27. orientjchem.org [orientjchem.org]
- 28. encyclopedia.pub [encyclopedia.pub]
- 29. researchgate.net [researchgate.net]
- 30. diposit.ub.edu [diposit.ub.edu]
- 31. mdpi.com [mdpi.com]
- 32. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 33. chromatographyonline.com [chromatographyonline.com]
- 34. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 35. pubs.acs.org [pubs.acs.org]
- 36. ctppc.org [ctppc.org]
- 37. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 38. chem-space.com [chem-space.com]
- 39. drughunter.com [drughunter.com]
- 40. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
